CDKI-83
Overview
Description
CDKI-83 is a potent inhibitor of cyclin-dependent kinase 9 (CDK9), which plays a crucial role in the regulation of the cell cycle and transcription. This compound has shown significant anti-proliferative activity in various human tumor cell lines and has the potential to be developed as an anti-cancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CDKI-83 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general synthetic methods for cyclin-dependent kinase inhibitors often involve the use of palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and amide bond formations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
CDKI-83 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CDKI-83 has a wide range of scientific research applications, including:
Mechanism of Action
CDKI-83 exerts its effects by inhibiting the activity of cyclin-dependent kinase 9 (CDK9). CDK9 is involved in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 by this compound leads to reduced phosphorylation of RNA polymerase II, resulting in decreased transcription of genes involved in cell proliferation and survival. This ultimately induces apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another potent inhibitor of cyclin-dependent kinases, particularly CDK9.
Roscovitine: A selective inhibitor of CDK2, CDK7, and CDK9, used in research to study cell cycle regulation and apoptosis.
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, with promising anti-cancer activity.
Uniqueness of CDKI-83
This compound is unique in its high specificity and potency towards CDK9, with a low nanomolar inhibitory concentration. This specificity allows for targeted inhibition of CDK9, reducing off-target effects and enhancing its potential as a therapeutic agent .
Properties
Molecular Formula |
C21H23N7O3S2 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-2-(4-methyl-3-morpholin-4-ylsulfonylanilino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C21H23N7O3S2/c1-13-4-5-16(10-17(13)33(29,30)28-6-8-31-9-7-28)26-20-24-12-15(11-22)18(27-20)19-14(2)25-21(23-3)32-19/h4-5,10,12H,6-9H2,1-3H3,(H,23,25)(H,24,26,27) |
InChI Key |
SSEDQERECATUBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)C3=C(N=C(S3)NC)C)C#N)S(=O)(=O)N4CCOCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CDKI83; CDKI-83; CDKI 83. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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